
4-Prop-2-enyl-3-propyl-1,4-dihydropyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Prop-2-enyl-3-propyl-1,4-dihydropyrazol-5-one, also known as PDP, is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the pyrazolone family and is known for its ability to act as an inhibitor of various enzymes and proteins. In
Mecanismo De Acción
The mechanism of action of 4-Prop-2-enyl-3-propyl-1,4-dihydropyrazol-5-one involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. This compound has been shown to act as a competitive inhibitor of COX-2, which is an enzyme involved in the production of prostaglandins, a group of molecules that play a key role in inflammation. By inhibiting COX-2, this compound can reduce inflammation and pain. This compound has also been shown to inhibit MMPs, which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, this compound can prevent the invasion and metastasis of cancer cells. Additionally, this compound has been shown to inhibit HDACs, which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter gene expression patterns, leading to changes in cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its target enzyme or protein. For example, when this compound inhibits COX-2, it reduces the production of prostaglandins, leading to a decrease in inflammation and pain. When this compound inhibits MMPs, it prevents the breakdown of extracellular matrix proteins, leading to a decrease in cancer cell invasion and metastasis. When this compound inhibits HDACs, it alters gene expression patterns, leading to changes in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Prop-2-enyl-3-propyl-1,4-dihydropyrazol-5-one for lab experiments is its ability to act as a potent inhibitor of various enzymes and proteins. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes and proteins. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for lab experiments. However, one limitation of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Prop-2-enyl-3-propyl-1,4-dihydropyrazol-5-one. One area of focus is the development of this compound-based therapies for various diseases, such as inflammation, cancer, and neurodegenerative disorders. Another area of focus is the study of this compound's mechanism of action and its interactions with other enzymes and proteins. Additionally, there is potential for the development of new derivatives of this compound with improved potency and selectivity for specific enzymes and proteins. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for various diseases, as well as a deeper understanding of the biochemical and physiological processes involved in these diseases.
Métodos De Síntesis
The synthesis of 4-Prop-2-enyl-3-propyl-1,4-dihydropyrazol-5-one involves several steps, including the reaction of ethyl acetoacetate with propyl hydrazine to form the intermediate compound, 4-propyl-3,5-dioxo-1,2-dihydropyrazole. This intermediate compound is then reacted with acrolein to form the final product, this compound. The reaction conditions for this synthesis process are carefully controlled to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
4-Prop-2-enyl-3-propyl-1,4-dihydropyrazol-5-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application for this compound is in the development of new drugs and therapies. This compound has been shown to have potent inhibitory effects on a wide range of enzymes and proteins, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). These enzymes and proteins are involved in various disease processes, such as inflammation, cancer, and neurodegenerative disorders. By inhibiting these enzymes and proteins, this compound has the potential to be used as a therapeutic agent for these diseases.
Propiedades
IUPAC Name |
4-prop-2-enyl-3-propyl-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-5-7-8(6-4-2)10-11-9(7)12/h3,7H,1,4-6H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSMRCNUCWFXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=O)C1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

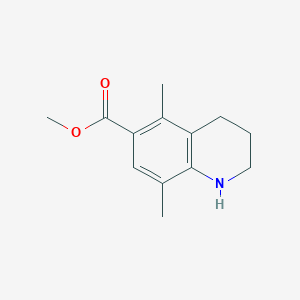
![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)
![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)
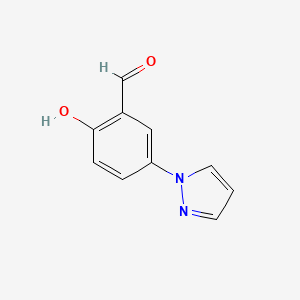
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)

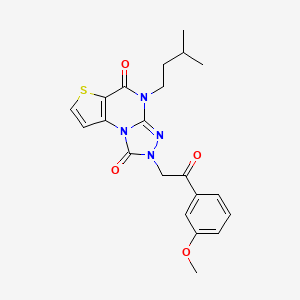

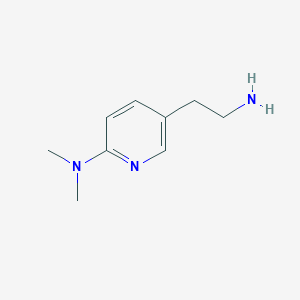

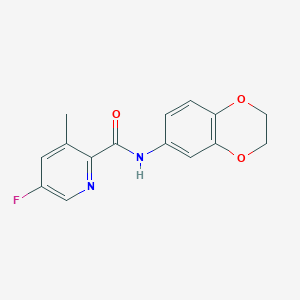
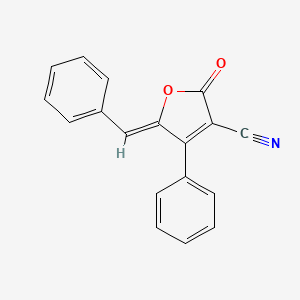
![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2495235.png)
![N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2495236.png)